REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]#[C:4][CH2:5][CH2:6][CH2:7][CH3:8].[OH:9][CH2:10][CH2:11][C:12]#[C:13][CH2:14][CH2:15][CH3:16].[OH:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]#[CH:24].O=O>N1C=CC=CC=1.CO.Cl[Cu]>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[CH:8].[OH:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][C:15]#[C:16][C:24]#[C:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][OH:17] |f:4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC#CCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCC#CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCCCCCC#C
|
Name
|
|
Quantity
|
6.95 g
|
Type
|
reactant
|
Smiles
|
OCCCCCC#C
|
Name
|
pyridine methanol
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1.CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
CuCl
|
Quantity
|
307 g
|
Type
|
catalyst
|
Smiles
|
Cl[Cu]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Recrystallization of the residue from 1/1 hexanes/tert-butyl methyl ether
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCC#C
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCCCC#CC#CCCCCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.35 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |